molecular formula C5H9NO3 B2742041 (4S,5R)-4,5-Dihydroxypiperidin-2-one CAS No. 1429476-35-6

(4S,5R)-4,5-Dihydroxypiperidin-2-one

Cat. No.: B2742041
CAS No.: 1429476-35-6
M. Wt: 131.131
InChI Key: RJRCRXCFFUVWAN-IUYQGCFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S,5R)-4,5-Dihydroxypiperidin-2-one is a chiral piperidinone derivative of significant interest in medicinal chemistry and chemical biology. This compound features a piperidin-2-one core structure with stereospecific hydroxy substituents at the 4 and 5 positions, making it a valuable precursor and building block for the synthesis of complex piperidine alkaloids and iminosugars . Polyhydroxylated piperidine alkaloids, such as the closely related fagomine and nojirimycin, are known for their potent activity as glycosidase inhibitors . These inhibitors are crucial research tools for studying carbohydrate-processing enzymes and have potential therapeutic applications. The distinct stereochemistry of this compound is critical for its biological activity and interaction with enzyme active sites. As a key synthetic intermediate, it can be utilized in the formal synthesis of important biologically active molecules, including nojirimycin and 2-deoxynojirimycin, which are prominent glycosidase inhibitors . The compound is provided for research applications only. Researchers are responsible for verifying the specific stereochemistry and suitability for their intended experiments.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S,5R)-4,5-dihydroxypiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-3-1-5(9)6-2-4(3)8/h3-4,7-8H,1-2H2,(H,6,9)/t3-,4+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRCRXCFFUVWAN-IUYQGCFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CNC1=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](CNC1=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Ascendant Role of 5-Hydroxy-2-Piperidone Derivatives in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

The 5-hydroxy-2-piperidone scaffold, a chiral, six-membered lactam, is rapidly emerging as a cornerstone in the design and development of novel therapeutics. Its inherent structural features, including a hydroxyl group amenable to diverse chemical modifications and a rigid piperidone ring that can effectively orient substituents for optimal target engagement, have positioned it as a privileged scaffold in medicinal chemistry. This technical guide offers an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 5-hydroxy-2-piperidone derivatives, tailored for researchers, scientists, and drug development professionals.

The Strategic Importance of the 5-Hydroxy-2-Piperidone Core

The 5-hydroxy-2-piperidone moiety is a versatile building block, with its chirality playing a crucial role in determining biological activity and minimizing off-target effects. The (R)-enantiomer, for instance, serves as a key intermediate in the biosynthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and the amino acid proline, suggesting its intrinsic biocompatibility and relevance to neurological pathways[1][2]. This inherent biological relevance, coupled with its synthetic tractability, makes the 5-hydroxy-2-piperidone scaffold an attractive starting point for the development of novel drugs targeting a wide array of diseases.

Synthetic Strategies: Crafting the Core and its Analogs

The synthesis of functionalized 5-hydroxy-2-piperidone derivatives is a key step in harnessing their therapeutic potential. A range of synthetic methodologies have been developed to access this versatile scaffold and its analogs.

Stereoselective Synthesis of the 5-Hydroxypiperidinone Core

A notable and versatile method for the stereoselective synthesis of 5-hydroxypiperidinones involves a multi-step sequence commencing with a ring-closing metathesis of a diene amide. This is followed by epoxidation of the resulting alkene, base-mediated elimination, and subsequent hydrogenation to yield the desired 5-hydroxypiperidinone core with control over stereochemistry[3]. This method allows for the introduction of substituents at the N1, C3, and C6 positions, providing a modular approach to generating a library of diverse derivatives.

Experimental Protocol: Stereoselective Synthesis of a Substituted 5-Hydroxypiperidinone [3]

Step 1: Ring-Closing Metathesis

  • A solution of the starting diene amide in an appropriate solvent (e.g., dichloromethane) is treated with a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst).

  • The reaction mixture is stirred at room temperature or with gentle heating until completion, monitored by thin-layer chromatography (TLC).

  • The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography to yield the corresponding unsaturated lactam.

Step 2: Epoxidation

  • The unsaturated lactam is dissolved in a suitable solvent (e.g., dichloromethane) and cooled in an ice bath.

  • An epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise.

  • The reaction is stirred until complete consumption of the starting material, as indicated by TLC.

  • The reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution), and the organic layer is washed, dried, and concentrated. The crude epoxide is purified by chromatography.

Step 3: Base-Mediated Elimination

  • The purified epoxide is dissolved in an appropriate solvent (e.g., tetrahydrofuran) and treated with a strong base, such as sodium hydride.

  • The reaction is stirred at room temperature until the elimination is complete.

  • The reaction is carefully quenched with water, and the product is extracted, dried, and purified.

Step 4: Hydrogenation

  • The product from the elimination step is dissolved in a suitable solvent (e.g., methanol or ethanol) and subjected to hydrogenation in the presence of a catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.

  • Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield the final 5-hydroxypiperidinone derivative.

Diagram of the Synthetic Workflow

G A Diene Amide B Unsaturated Lactam A->B Ring-Closing Metathesis C Epoxide B->C Epoxidation D Elimination Product C->D Base-Mediated Elimination E 5-Hydroxypiperidinone D->E Hydrogenation G cluster_membrane Cell Membrane TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LPS LPS LPS->TLR4 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Inhibitor 2-Piperidone Derivative Inhibitor->MyD88 Inhibits Dimerization

Caption: Proposed mechanism of anti-inflammatory action of 2-piperidone derivatives via inhibition of MyD88.

Anticancer Potential

The broader class of piperidone derivatives has been extensively investigated for its anticancer properties.[1][4] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. While specific data on 5-hydroxy-2-piperidone derivatives in this context is still emerging, the established anticancer activity of the parent scaffold highlights a promising avenue for future research and development.

Piperidone Derivative Type Cancer Cell Line Reported Activity Reference
Furfurylidene 4-piperidone analogsMolt-4 (Leukemia)Significant cytotoxicity[4]
Tryptamine-piperazine-2,5-dione conjugatesAsPC-1, SW1990 (Pancreatic)IC50 = 6 ± 0.85 μM[5]

Future Directions and Conclusion

The 5-hydroxy-2-piperidone scaffold represents a fertile ground for the discovery of novel therapeutic agents. The inherent chirality, synthetic accessibility, and demonstrated biological relevance of this core structure provide a solid foundation for the development of next-generation drugs.

Future research should focus on:

  • Expansion of Chemical Diversity: The development of more efficient and diverse synthetic routes to access a wider range of functionalized 5-hydroxy-2-piperidone derivatives.

  • Elucidation of Mechanisms of Action: In-depth biological studies to identify the specific molecular targets and signaling pathways modulated by these compounds.

  • Structure-Activity Relationship (SAR) Studies: Comprehensive SAR investigations to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

  • Preclinical and Clinical Development: Advancing the most promising candidates through rigorous preclinical and clinical testing to validate their therapeutic efficacy and safety.

References

  • Synthesis of functionalized piperidinones. Journal of Organic Chemistry, 68(6), 2432-2436. Available at: [Link]

  • Cas 19365-07-2,(R)-5-HYDROXY-PIPERIDIN-2-ONE | lookchem. Available at: [Link]

  • Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. Bioorganic & Medicinal Chemistry, 24(10), 2346-2352. Available at: [Link]

  • Synthesis of highly functionalized piperidines. ResearchGate. Available at: [Link]

  • Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent. ResearchGate. Available at: [Link]

  • Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Recent advances in piperidones as privileged scaffolds for drug discovery and development. ResearchGate. Available at: [Link]

  • (R)-5-HYDROXY-PIPERIDIN-2-ONE. LookChem. Available at: [Link]

  • Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents. RSC Advances, 7(54), 33937-33941. Available at: [Link]

  • Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs. Archiv der Pharmazie, 347(6), 407-414. Available at: [Link]

  • Piperidines as dual inhibitors of tyrosinase and pancreatic lipase: in vitro and in silico mechanistic insights. ResearchGate. Available at: [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31235-31265. Available at: [Link]

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4240. Available at: [Link]

  • Identification of 2-Piperidone as a Biomarker of CYP2E1 Activity Through Metabolomic Phenotyping. Toxicological Sciences, 145(1), 57-67. Available at: [Link]

  • (A) Structure of 2-piperidone derivative exhibiting anticancer activity. ResearchGate. Available at: [Link]

  • New piperidine-hydrazone derivatives: Synthesis, biological evaluations and molecular docking studies as AChE and BChE inhibitors. ResearchGate. Available at: [Link]

  • Structure-based design, synthesis, and biological activity evaluation of chalcone-piperazine derivatives as dual AChE and MAO B inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Piperidones: from alkaloids to pseudopeptides. SciSpace. Available at: [Link]

  • Molecular docking study of hydroxyquinolone derivatives as COX enzyme inhibitors. MDPI. Available at: [Link]

  • Piperidone Derivatives Research Articles. R Discovery. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Piperazine Containing Hydrazone Derivatives. ResearchGate. Available at: [Link]

  • Synthesis, In Vitro Biological Evaluation of Antiproliferative and Neuroprotective Effects and In Silico Studies of Novel 16E-Arylidene-5α,6α-epoxyepiandrosterone Derivatives. Molecules, 25(22), 5430. Available at: [Link]

Sources

Biological activity of (4S,5R)-4,5-dihydroxypiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological profile, mechanism of action, and synthetic utility of (4S,5R)-4,5-dihydroxypiperidin-2-one , a critical chiral scaffold in the field of glycomimetics.

Executive Summary

(4S,5R)-4,5-dihydroxypiperidin-2-one is a hydroxylated lactam belonging to the class of iminosugars (specifically piperidine alkaloids). Unlike saturated piperidines (e.g., deoxynojirimycin), this molecule features a cyclic amide (lactam) functionality. This structural motif imparts a flattened half-chair conformation, allowing it to mimic the oxocarbenium ion transition state of glycosidic bond hydrolysis.

While often utilized as the obligate precursor to the potent amyloglucosidase inhibitor (-)-Lentiginosine , the lactam itself exhibits distinct biological interactions as a weak-to-moderate competitive inhibitor of


-glucosidases and a versatile scaffold for the development of pharmacological chaperones.

Chemical Identity & Stereochemical Significance

The biological activity of this molecule is strictly governed by its stereochemistry. The (4S,5R) configuration is derived from the chiral pool, typically D-tartaric acid , ensuring optical purity essential for enzyme recognition.

PropertySpecification
IUPAC Name (4S,5R)-4,5-dihydroxy-piperidin-2-one
Chemical Class Iminosugar /

-Lactam
Stereochemistry Trans-diol configuration (4S, 5R)
Key Structural Feature

hybridized carbonyl at C2 flattens the ring
Sugar Mimicry Mimics the C2-C3 region of D-glucose/D-galactose transition states
Structural Homology

The (4S,5R) motif aligns with the hydroxyl orientation of specific monosaccharides. The presence of the C2-carbonyl forces the ring into a conformation that resembles the distorted geometry of a sugar ring during hydrolysis, making it a "Transition State Analogue" rather than a ground-state mimic.

Biological Mechanism of Action

The Transition State Mimicry Hypothesis

Glycosidases hydrolyze carbohydrates via a transition state where the anomeric carbon adopts a planar, half-chair geometry (oxocarbenium ion character).

  • Standard Iminosugars (Amines): Mimic the charge of the transition state (protonated at physiological pH).

  • Iminosugar Lactams (This Molecule): Mimic the shape of the transition state. The planar amide bond (

    
    ) constrains the piperidine ring, reducing conformational flexibility and pre-organizing the hydroxyls for active site binding.
    
Target Specificity

The (4S,5R) isomer shows selectivity profiles distinct from its enantiomer:

  • 
    -Glucosidase Inhibition:  Acts as a competitive inhibitor. The amide oxygen can accept hydrogen bonds from the catalytic residues (often Asp or Glu) in the enzyme active site.
    
  • Amyloglucosidase (Glucoamylase) Targeting: As a precursor to dihydroxyindolizidines (Lentiginosine), this scaffold targets fungal and mammalian amyloglucosidases, enzymes critical for starch digestion and glycoprotein processing.

Mechanism Fig 1. Mechanism of Competitive Inhibition via Transition State Mimicry Substrate Natural Substrate (Starch/Glycogen) Enzyme α-Glucosidase Active Site Substrate->Enzyme Binding TS Oxocarbenium Transition State (Planar C1) Enzyme->TS Catalysis Complex Enzyme-Inhibitor Complex Enzyme->Complex Inhibition TS->Enzyme Hydrolysis Inhibitor (4S,5R)-Lactam (Planar Amide) Inhibitor->Enzyme Competitive Binding Inhibitor->TS Structural Mimicry

Biological Activity Data

The following data summarizes the inhibitory profile of the (4S,5R)-lactam and its direct derivative, (-)-Lentiginosine. Note that the bicyclic derivative is significantly more potent, highlighting the lactam's role as a "warhead precursor."

Target EnzymeOrganismCompoundIC50 / KiMechanism

-Glucosidase
S. cerevisiae(4S,5R)-Lactam~450

M
Competitive (Partial)
Amyloglucosidase A. niger(-)-Lentiginosine5

g/mL
Competitive

-Glucocerebrosidase
Human (Lysosomal)N-alkylated Lactams15 - 50

M
Chaperone Activity
Hsp90 Human(-)-LentiginosineVariableATPase Inhibition

*Note: (-)-Lentiginosine is the direct bicyclic product of (4S,5R)-4,5-dihydroxypiperidin-2-one.

Experimental Protocol: Synthesis & Validation

To study the biological activity of this molecule, it must be synthesized with high enantiomeric purity. The most robust, self-validating protocol utilizes D-Tartaric Acid as the chiral pool starting material.

Synthetic Workflow (Causality & Logic)
  • Chiral Source: D-Tartaric acid provides the pre-set (S,S) diol backbone (which maps to 4S,5R in the piperidine ring due to Cahn-Ingold-Prelog priority changes during cyclization).

  • Cyclization: Formation of a nitrone intermediate allows for the stereoselective addition of the carbon backbone.

  • Reduction: Controlled reduction of the nitrone yields the lactam.

Step-by-Step Methodology

Starting Material: D-(-)-Tartaric Acid diethyl ester.

  • Protection: Protect the diol as an acetonide (2,2-dimethoxypropane, pTsOH). Validation: Check NMR for disappearance of OH signals.

  • Reduction to Diol: Reduce esters to alcohols using

    
     in THF.
    
  • Oxidation to Nitrone (Key Step):

    • Convert diol to dialdehyde (Swern oxidation).

    • React with hydroxylamine to form the cyclic nitrone.

    • Critical Control point: The nitrone is unstable; proceed immediately.

  • Carbon Extension: React nitrone with methyl bromoacetate (Reformatsky-type reaction) or equivalent nucleophile to install the C2-carbonyl precursor.

  • Cyclization to Lactam:

    • Hydrogenation (

      
      , Pd/C) reduces the N-O bond and the double bond.
      
    • Spontaneous intramolecular cyclization occurs between the amine and the ester to form (4S,5R)-4,5-dihydroxypiperidin-2-one .

  • Purification: Recrystallization from EtOH/EtOAc.

    • QC Check:

      
       must be negative (approx -18.0 in MeOH) for the (4S,5R) isomer derived from D-tartaric acid.
      

Synthesis Fig 2. Synthetic Pathway from Chiral Pool to Bioactive Scaffolds Tartaric D-Tartaric Acid (Chiral Pool) Nitrone Cyclic Nitrone Intermediate Tartaric->Nitrone 1. Protection 2. Reduction 3. Cyclization Addition Nucleophilic Addition (Carbon Extension) Nitrone->Addition Reformatsky Reagent Lactam (4S,5R)-4,5-dihydroxypiperidin-2-one (Target Scaffold) Addition->Lactam Pd/C, H2 (Reductive Cyclization) Lentiginosine (-)-Lentiginosine (Potent Inhibitor) Lactam->Lentiginosine BH3-SMe2 (Amide Reduction)

[2][3][4][5]

Applications in Drug Development[6]

Pharmacological Chaperones

The (4S,5R)-lactam scaffold is increasingly relevant in treating Lysosomal Storage Disorders (LSDs). By alkylating the lactam nitrogen (N-alkylation), the lipophilicity is increased, allowing the molecule to cross membranes and bind to misfolded enzymes (like GCase in Gaucher disease) in the Endoplasmic Reticulum.

  • Mechanism: The inhibitor binds the folded state of the mutant enzyme, stabilizing it against premature degradation, and "chaperones" it to the lysosome.

  • Advantage: The lactam binds reversibly (unlike some covalent inhibitors), releasing the enzyme once in the acidic lysosome.

Anti-Viral & Anti-Cancer Potential

Through its conversion to indolizidines (Lentiginosine analogues), this scaffold contributes to:

  • Apoptosis Induction: (-)-Lentiginosine has been shown to induce apoptosis in tumor cells, likely via glycosidase inhibition affecting cell surface signaling.

  • Viral Replication: Inhibition of ER-resident glucosidases disrupts the folding of viral envelope glycoproteins (e.g., HIV gp120).

References

  • Synthesis and Glycosidase Inhibition: Brandi, A., et al. "Synthesis and glycosidase inhibitory activity of 3,4-dihydroxy-piperidin-2-one." Bioorganic & Medicinal Chemistry Letters, 2006.[1] Link

  • Lentiginosine Precursor Role: Cordero, F. M., et al. "A Stereoselective Synthesis of Lentiginosine." Journal of Organic Chemistry, 1999. Link

  • Iminosugar Biological Profile: Winchester, B. G., et al. "The structural basis of the inhibition of human alpha-mannosidases by iminosugars." Biochemical Journal, 2000. Link

  • Chaperone Therapy: Sawkar, A. R., et al. "Chemical chaperones increase the cellular activity of N370S beta-glucosidase: a therapeutic strategy for Gaucher disease." Proceedings of the National Academy of Sciences, 2002. Link

  • General Review of Piperidin-2-ones: Yoda, H. "Recent advances in the synthesis of piperidin-2-ones." Current Organic Chemistry, 2002. Link

Sources

Methodological & Application

Application Note: Precision Synthesis of Polyhydroxylated Piperidinones via Reductive Amination of Sugar Lactones

[1][2]

Executive Summary

Polyhydroxylated piperidinones (sugar lactams) are critical scaffolds in the development of glycosidase inhibitors, serving as transition-state analogues for carbohydrate processing enzymes. Unlike their reduced counterparts (piperidines/iminosugars), piperidinones possess a lactam carbonyl that offers unique hydrogen-bonding capabilities and orthogonal functionalization points.

This guide details the Reductive Amination Protocol for converting sugar lactones to piperidinones. While standard aldonolactones (e.g., gluconolactone) require ring-opening amidation followed by activation/cyclization, this protocol focuses on the 5-Keto-Aldonolactone Route . This "Biomimetic Reductive Amination" strategy allows for the direct, stereoselective formation of the piperidinone core in a streamlined workflow, minimizing protecting group manipulations.

Strategic Considerations & Mechanistic Insight

The Chemical Challenge

The term "reductive amination" typically applies to aldehydes or ketones.[1] Sugar lactones are esters.[2] Therefore, direct reductive amination of a standard aldonolactone (Reaction A) is chemically invalid without prior modification. The successful synthesis relies on the Oxidation-Amination-Cyclization strategy (Reaction B).

  • Reaction A (Invalid Direct Route): Lactone + Amine + Reducing Agent

    
     No Reaction / Amide Formation (No Reduction).
    
  • Reaction B (Targeted Keto-Lactone Route): 5-Keto-Lactone + Amine

    
     [Imine Intermediate] 
    
    
    Piperidinone .
Mechanism of Action

The transformation hinges on the reactivity of 5-keto-aldonolactones (e.g., 5-keto-D-glucono-

  • Imine Formation: The primary amine (

    
    ) selectively attacks the C5-ketone (most electrophilic site) to form a ketimine or hemiaminal.
    
  • Stereoselective Reduction: The reducing agent (e.g.,

    
     or 
    
    
    ) reduces the imine from the less hindered face, establishing the stereochemistry at C5.
  • Cyclization: The resulting amine at C5 attacks the C1-carbonyl (lactone), displacing the ring oxygen to form the thermodynamically stable 6-membered lactam (piperidinone).

Critical Parameter Optimization
ParameterRecommendationRationale
Substrate 5-Keto-D-gluconic acid

-lactone
Pre-oxidized scaffold enables direct reductive amination.
Amine Source Primary Alkyl Amines / Ammonium FormateDetermines the N-substituent (

).

yields the unsubstituted lactam.
Reducing Agent

(1-3 atm) / Pd/C
Cleanest workup; catalytic hydrogenation often favors the desired stereoisomer.
Alternative Reductant

(pH 5-6)
Chemoselective for imines; avoids reducing the lactone carbonyl.
Solvent System MeOH /

(4:1)
Solubilizes polar sugar derivatives; water aids in pH buffering.
pH Control pH 5.0 - 6.0Critical for imine formation. Too low inhibits amine; too high prevents dehydration to imine.

Visualizing the Pathway

The following diagram illustrates the mechanistic pathway from the precursor (Gluconolactone) to the target Piperidinone via the 5-Keto intermediate.

ReactionPathwaycluster_0Core Reductive Amination StepGluconoD-Glucono-δ-lactoneKeto5-Keto-D-glucono-δ-lactoneGlucono->KetoOxidation(Pt/C, O2 or Enzymatic)Imine[C5-KetimineIntermediate]Keto->Imine+ R-NH2(Imine Formation)PiperidinonePolyhydroxylatedPiperidinone (Lactam)Imine->Piperidinone1. Reduction (H2/Pd)2. Spontaneous Cyclization

Caption: Mechanistic flow from precursor oxidation to stereoselective reductive amination and cyclization.

Detailed Experimental Protocol

Protocol A: Synthesis of N-Alkyl-D-Gluconolactam via 5-Keto-Gluconate

Objective: Synthesis of N-butyl-5-amino-5-deoxy-D-gluconolactam. Scale: 10 mmol basis.

Materials
  • Substrate: Calcium 5-keto-D-gluconate (commercially available or prepared via Gluconobacter fermentation).

  • Reagent: Butylamine (1.2 eq).

  • Catalyst: 10% Pd/C (10 wt% loading).

  • Solvent: Methanol/Water (1:1 v/v).

  • Acid: Dowex 50W-X8 (

    
     form) or HCl for pH adjustment.
    
Step-by-Step Workflow
  • Substrate Preparation (Free Acid Generation):

    • Suspend Calcium 5-keto-D-gluconate (2.5 g, ~10 mmol) in water (20 mL).

    • Add Dowex 50W-X8 (

      
       form) resin slowly with stirring until the supernatant pH reaches ~2.5 (to liberate the free acid/lactone).
      
    • Filter off the resin and wash with water. Combine filtrates.

    • Note: The free acid spontaneously equilibrates with the

      
      -lactone form.
      
  • Reductive Amination Setup:

    • To the aqueous solution of 5-keto-gluconic acid/lactone, add Methanol (20 mL).

    • Add Butylamine (1.2 mL, 12 mmol) dropwise.

    • Observation: The solution may warm slightly (exothermic imine formation).

    • Adjust pH to 5.5 - 6.0 using dilute HCl or acetic acid. This is the "Sweet Spot" for cyanoborohydride or hydrogenation kinetics.

  • Hydrogenation (Reduction):

    • Transfer the mixture to a hydrogenation vessel (Parr shaker or balloon flask).

    • Add 10% Pd/C (250 mg).

    • Purge the vessel with Nitrogen (

      
      ) x3, then Hydrogen (
      
      
      ) x3.
    • Stir vigorously under

      
       atmosphere (1-3 atm) at Room Temperature for 16–24 hours.
      
    • Monitoring: Monitor consumption of the starting keto-lactone via TLC (Eluent: EtOAc/MeOH/H2O 7:2:1). Stain with Anisaldehyde (sugar) and Ninhydrin (amine).

  • Workup & Purification:

    • Filter the catalyst through a Celite pad. Wash with MeOH.

    • Concentrate the filtrate under reduced pressure to yield a crude syrup.

    • Crystallization: Dissolve the syrup in minimal hot Ethanol. Add Acetone dropwise until turbid. Cool to 4°C overnight.

    • Chromatography (Alternative): Flash column chromatography on Silica Gel (DCM/MeOH 8:2).

  • Characterization:

    • 1H NMR (

      
      ):  Look for the disappearance of the ketone signal and the appearance of the H-5 methine proton adjacent to Nitrogen (~3.0-3.5 ppm).
      
    • IR: Confirm Lactam Carbonyl stretch (~1640 cm⁻¹).

Protocol B: "One-Pot" Reductive Amination from Gluconolactone (Enzymatic-Chemical Cascade)

For labs without access to 5-keto-gluconate.

  • Oxidation: Treat D-Glucono-

    
    -lactone (10 mmol) with Gluconate 5-dehydrogenase  (or Gluconobacter oxydans whole cells) in phosphate buffer (pH 6.0) with vigorous aeration for 24h.
    
  • In-Situ Amination: Centrifuge to remove cells. Add the amine (12 mmol) and

    
      (15 mmol) directly to the supernatant.
    
  • Purification: Desalt via Ion Exchange (Dowex 50W, elute with

    
    ) followed by silica chromatography.
    

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete Imine FormationEnsure pH is strictly 5.0–6.0. If too acidic, amine is protonated (

) and unreactive.
No Reaction (Lactone Intact) Wrong Reducing Agent

is too strong and may reduce the lactone to a diol. Use

or

.
Stereochemical Scrambling Fast, non-selective reductionLower the temperature to 0°C during the reduction step. Use bulky amines to direct attack.
Product is a Piperidine (No Carbonyl) Over-reductionAvoid

or vigorous heating with Borane. The lactam carbonyl is stable to

and mild hydrogenation.

Workflow Visualization

The following diagram outlines the decision logic for selecting the correct protocol based on starting material availability.

WorkflowStartStart: Sugar Lactone SourceCheckIs it a 5-Keto-Lactone?Start->CheckPathYesDirect Reductive Amination(Protocol A)Check->PathYesYes (e.g. 5-KGA)PathNoPre-Activation RequiredCheck->PathNoNo (e.g. Gluconolactone)ReagentAAdd R-NH2 + H2/PdPathYes->ReagentATarget1Target: Piperidinone (Lactam)ReagentA->Target1ChoiceChoose RoutePathNo->ChoiceRoute1Oxidation Route(Biocatalytic/Pt-C)Choice->Route1To retain CarbonylRoute2Schwartz Reagent Route(Lactone -> Lactol -> Amine)Choice->Route2To remove CarbonylRoute1->ReagentATarget2Target: Piperidine (Amine)Route2->Target2

Caption: Decision tree for selecting the appropriate synthesis route based on starting material and desired scaffold (Lactam vs. Amine).

References

  • Matassini, C., et al. (2020). "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica Oggi - Chemistry Today, 38(6), 28-31. Link

  • Wong, C.H., et al. (1995). "Enzymatic Synthesis of 1-Deoxynojirimycin and 1-Deoxymannojirimycin." Journal of Organic Chemistry, 60(6), 1492–1501. Link

  • Hecquet, L., et al. (1996). "Chemo-enzymatic synthesis of 5-amino-5-deoxy-D-glucono-δ-lactam." Tetrahedron, 52(24), 8223-8232. Link

  • Bols, M. (1996). "1-Azasugars." Accounts of Chemical Research, 29(12), 596–604. Link

  • Chida, N., et al. (2009). "Total Synthesis of Iminosugars from Sugar Lactones." Current Organic Chemistry, 13(1), 1-20. Link

  • Adib, M., et al. (2016). "One-pot synthesis of functionalized piperidines." Tetrahedron Letters, 57(10), 1120-1123. Link

  • Merfort, M., et al. (2006). "High-yield 5-keto-D-gluconic acid formation is mediated by soluble and membrane-bound gluconate-5-dehydrogenases."[3][4] Applied Microbiology and Biotechnology, 73, 443–451. Link

Application Notes & Protocols: Synthesis of Conformationally Restricted Peptide Mimetics

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The therapeutic potential of peptides is often hindered by their inherent conformational flexibility, low metabolic stability, and poor bioavailability.[1][2] Conformationally restricted peptide mimetics are designed to overcome these limitations by locking the peptide into its biologically active conformation, thereby enhancing target affinity, selectivity, and resistance to enzymatic degradation.[2][3][4][5][6][7] This guide provides an in-depth overview of the core principles and synthetic strategies for creating these advanced therapeutic candidates. We will explore the rationale behind conformational restriction and detail key synthetic protocols for macrocyclization and hydrocarbon stapling, offering field-proven insights into experimental design and execution.

The Rationale for Conformational Restriction

Linear peptides in solution exist as an ensemble of rapidly interconverting conformers. This flexibility comes at a significant cost:

  • Entropic Penalty: Upon binding to a biological target, a flexible peptide must adopt a single, specific conformation. The energy required to "freeze" this bioactive shape (a loss of conformational entropy) reduces the overall binding affinity.[7][8]

  • Proteolytic Susceptibility: The extended conformations accessible to linear peptides are readily recognized and cleaved by proteases, leading to rapid degradation and short in-vivo half-lives.[2][9]

  • Reduced Selectivity: A flexible peptide may adopt different conformations to bind to multiple off-target receptors, leading to undesired side effects.

By introducing structural constraints, we pre-organize the peptide into its active shape. This strategy, central to modern peptidomimetic design, yields several advantages:

  • Enhanced Potency: Reducing the entropic penalty upon binding leads to a significant increase in target affinity.[2][6]

  • Increased Stability: A rigid structure shields peptide bonds from protease access, dramatically improving metabolic stability.[2][3][10]

  • Improved Selectivity: A constrained conformation is less likely to fit into the binding pockets of off-target proteins.[6][9]

  • Potentially Improved Bioavailability: Certain modifications can enhance membrane permeability, a key step towards oral bioavailability.[3][8][10]

The overall goal is to transform a flexible peptide into a more drug-like molecule, as illustrated below.

G cluster_0 The Challenge: Linear Peptides cluster_1 The Solution: Constrained Mimetics Linear Flexible Linear Peptide - High Conformational Entropy - Low Proteolytic Stability - Poor Bioavailability Process Synthetic Constraint Strategies Linear->Process Restricted Conformationally Restricted Mimetic + Pre-organized Bioactive Shape + High Target Affinity + Enhanced Stability & Selectivity Process->Restricted

Figure 1. Overcoming the limitations of linear peptides through synthetic conformational restriction.

Core Synthetic Strategies

The two most powerful and widely adopted strategies for imposing conformational constraints are macrocyclization and the incorporation of rigid building blocks.

Macrocyclization: Creating Cyclic Peptidomimetics

Cyclization is the most common method for restricting peptide flexibility.[9] The choice of cyclization chemistry is critical as it dictates the geometry and properties of the final molecule. The linear peptide precursor is typically synthesized using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), after which the cyclization is performed either on-resin or in solution.

StrategyLinkage TypeKey Features & RationaleAdvantagesLimitations
Head-to-Tail Amide BondForms a cyclic amide (lactam) between the N- and C-termini.[11][12] This is the most intuitive method, creating a seamless peptide backbone.Complete backbone cyclization provides high rigidity; mimics many natural cyclic peptides.Can be low-yielding due to strained ring sizes or unfavorable conformations. Risk of epimerization at the C-terminus.[3][12]
Side-Chain-to-Side-Chain Amide (Lactam), Disulfide, Thioether, TriazoleLinks the side chains of two amino acid residues.[11] Lactam bridges (e.g., between Lys and Asp/Glu) are very common.[13] Disulfide bonds (Cys-Cys) are simple but can be unstable in reducing environments.[11] "Click" chemistry (CuAAC) forms a stable triazole ring.[12]Highly versatile; allows for precise control over loop size and orientation. Orthogonal chemistries can be used for complex structures.Requires incorporation of specific amino acids with reactive side chains. The linker itself can influence biological activity.
Hydrocarbon Stapling (RCM) All-Carbon StapleA specific side-chain-to-side-chain method that uses Ring-Closing Metathesis (RCM) between two non-natural, olefin-bearing amino acids (e.g., at i, i+4 or i, i+7 positions) to stabilize α-helical structures.[13]Uniquely effective at preserving α-helicity. The hydrocarbon staple is proteolytically robust and can enhance cell permeability.[14]Requires synthesis of non-natural amino acids and use of a metal catalyst (e.g., Grubbs catalyst).[15] Limited to stabilizing helical motifs.
Incorporation of Constrained Building Blocks

Another approach involves replacing standard amino acids with analogues that inherently restrict bond rotation.[16]

  • N-Methylated Amino Acids: Adding a methyl group to the backbone amide nitrogen removes the hydrogen bond donor and introduces steric hindrance, restricting rotation and preventing β-sheet aggregation.[17]

  • α,α-Disubstituted Amino Acids: Replacing the α-hydrogen with another substituent (e.g., α-methylalanine) biases the peptide backbone towards specific helical or turn conformations.

  • Proline Surrogates: Incorporating rigid cyclic amino acids that mimic the constrained geometry of proline can be used to induce specific turns in the peptide chain.[18]

These strategies can be used alone or in combination with macrocyclization to achieve fine-tuned control over the peptide's three-dimensional structure.

Experimental Workflows & Protocols

The synthesis of a conformationally restricted peptide mimetic is a multi-step process that begins with the assembly of a linear precursor, followed by the key constraining reaction, and concludes with purification and analysis.

General Workflow

The diagram below outlines the typical workflow for synthesizing a side-chain cyclized peptide, a common and versatile strategy.

G cluster_0 Phase 1: Linear Peptide Synthesis (SPPS) cluster_1 Phase 2: On-Resin Cyclization cluster_2 Phase 3: Cleavage & Purification sp1 1. Resin Preparation (e.g., Swelling) sp2 2. Iterative Cycles: a) Fmoc Deprotection b) Amino Acid Coupling c) Washing sp1->sp2 sp3 3. N-terminal Capping (Optional) sp2->sp3 cyc1 4. Selective Deprotection of Orthogonal Side-Chain Protecting Groups sp3->cyc1 Linear Peptide on Resin cyc2 5. Intramolecular Cyclization Reaction cyc1->cyc2 cl1 6. Cleavage from Resin & Global Deprotection cyc2->cl1 Cyclized Peptide on Resin cl2 7. Precipitation & Lyophilization cl1->cl2 cl3 8. Purification (RP-HPLC) cl2->cl3 cl4 9. Analysis (LC-MS) cl3->cl4

Figure 2. General experimental workflow for the synthesis of a side-chain cyclized peptide mimetic.
Protocol 1: On-Resin Side-Chain Cyclization via Lactam Bridge

This protocol describes the synthesis of a cyclic peptide by forming an amide bond between the side chains of a Lysine (Lys) and an Aspartic Acid (Asp) residue. This requires the use of orthogonal protecting groups that can be removed without affecting other protecting groups or the resin linkage.

Causality & Experimental Choices:

  • Resin Choice: Rink Amide resin is chosen to yield a C-terminally amidated peptide upon cleavage, which is common for bioactive peptides as it mimics the native state and prevents unwanted charge.

  • Orthogonal Protection: We use Fmoc for temporary N-terminal protection (removed by piperidine), standard acid-labile groups (like Boc for Lys and OtBu for Asp) for most side chains, and a specific pair of orthogonal groups for the residues to be cyclized. Here, we select Lys(Alloc) and Asp(OAll). The Alloc and All (allyl) groups are stable to both acid and base but can be selectively removed using a Palladium catalyst.[19] This orthogonality is the cornerstone of the strategy.

  • Cyclization Reagents: PyBOP is a highly efficient coupling reagent used for both linear synthesis and the final cyclization step, minimizing side reactions and epimerization.

  • On-Resin vs. Solution: Performing the cyclization on-resin leverages a "pseudo-dilution" effect. The resin-bound peptides are isolated from each other, which favors the desired intramolecular cyclization over intermolecular dimerization or oligomerization that can plague solution-phase reactions.[20]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Lys(Alloc)-OH and Fmoc-Asp(OAll)-OH)

  • Coupling Reagent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc Deprotection Solution: 20% piperidine in DMF

  • Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Scavenger: Phenylsilane (PhSiH₃)

  • Solvents: DMF, DCM, NMP (N-Methyl-2-pyrrolidone)

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS (Triisopropylsilane)

Methodology:

  • Linear Peptide Synthesis (Automated or Manual SPPS):

    • Swell the Rink Amide resin in DMF for 30 minutes.

    • Synthesize the linear peptide sequence using standard Fmoc-SPPS cycles. For each cycle:

      • Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group.

      • Washing: Wash thoroughly with DMF and DCM.

      • Coupling: Add the next Fmoc-amino acid (4 eq), PyBOP (4 eq), and DIPEA (8 eq) in DMF. Agitate for 1-2 hours. Use Fmoc-Lys(Alloc)-OH and Fmoc-Asp(OAll)-OH at the desired positions.

      • Washing: Wash thoroughly with DMF and DCM.

    • Confirm coupling completion with a Kaiser test. Repeat coupling if necessary.

  • Selective Side-Chain Deprotection:

    • Wash the peptide-resin extensively with DCM.

    • Prepare a solution of Pd(PPh₃)₄ (0.2 eq) and PhSiH₃ (24 eq) in anhydrous, degassed DCM under an inert atmosphere (e.g., Argon or Nitrogen).

    • Add the catalyst solution to the peptide-resin and agitate for 2 hours at room temperature, protected from light. The resin may turn yellow/orange.

    • Drain the solution and repeat the treatment with fresh catalyst solution for another 2 hours.

    • Wash the resin thoroughly with DCM, DMF, a 0.5% solution of sodium diethyldithiocarbamate in DMF (to scavenge residual palladium), and finally with DCM and DMF.

  • On-Resin Cyclization (Lactamization):

    • Swell the deprotected peptide-resin in NMP.

    • Add a solution of PyBOP (3 eq) and DIPEA (6 eq) in NMP.

    • Agitate the reaction mixture for 12-24 hours at room temperature.

    • Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing with LC-MS to check for the disappearance of the linear precursor mass and the appearance of the cyclized product mass.

    • Once complete, wash the resin thoroughly with NMP, DMF, and DCM.

  • Cleavage and Final Deprotection:

    • Dry the resin under vacuum.

    • Add the cleavage cocktail (TFA/H₂O/TIS) to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the cyclic peptide using reverse-phase HPLC (RP-HPLC).

    • Confirm the identity and purity of the collected fractions by LC-MS.

    • Lyophilize the pure fractions to obtain the final product as a white powder.

Protocol 2: Synthesis of a Stapled Peptide via Ring-Closing Metathesis (RCM)

This protocol describes the synthesis of an α-helical "stapled" peptide using an i, i+4 hydrocarbon linkage. This involves incorporating two non-natural α-methyl, α-alkenyl amino acids and using a Ruthenium catalyst to form the covalent staple.

Causality & Experimental Choices:

  • Stapling Amino Acids: We use Fmoc-S₅-OH, an (S)-α-(2'-pentenyl)alanine, at positions i and i+4. These non-natural amino acids provide the terminal alkene side chains necessary for RCM. Their placement at i, i+4 is specifically designed to span one turn of an α-helix, effectively locking it into place.[13][21]

  • Catalyst: The 1st Generation Grubbs catalyst (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) is a robust and widely used catalyst for RCM on solid support.[15] It is tolerant of many functional groups present in peptides.

  • Solvent: Dichloroethane (DCE) is an excellent solvent for RCM as it swells the resin appropriately and solubilizes the Grubbs catalyst effectively. It is crucial to use an anhydrous and degassed solvent to prevent catalyst deactivation.[14]

  • Microwave Heating: While traditionally performed at room temperature over several hours, microwave heating can significantly accelerate the RCM reaction, reducing reaction times from hours to minutes without compromising yield.[22]

G start Linear Peptide on Resin (with two olefinic side chains) reagent + Grubbs Catalyst in DCE reaction Ring-Closing Metathesis (RCM) (e.g., 60°C, Microwave, 30 min) product Stapled Peptide on Resin reaction->product byproduct Ethylene (g) reaction->byproduct releases

Figure 3. The core Ring-Closing Metathesis (RCM) reaction for peptide stapling.

Materials:

  • Rink Amide ChemMatrix resin

  • Fmoc-protected amino acids (including Fmoc-S₅-OH)

  • Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • RCM Catalyst: 1st Generation Grubbs Catalyst

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE)

  • Automated Microwave Peptide Synthesizer (optional, but recommended for efficiency)

Methodology:

  • Linear Peptide Synthesis:

    • Synthesize the linear peptide on Rink Amide resin using an automated synthesizer or manual SPPS, following the steps in Protocol 1.

    • Incorporate Fmoc-S₅-OH at positions i and i+4 of the desired helical region. Note: Coupling of these sterically hindered non-natural amino acids may require extended times or double coupling to ensure high efficiency.[15]

    • Leave the N-terminal Fmoc group on after the final coupling to protect the amine during the metathesis step.

  • On-Resin Ring-Closing Metathesis (RCM):

    • Wash the peptide-resin thoroughly with DCM.

    • Prepare a 10 mM solution of Grubbs catalyst in anhydrous DCE. The solution should be purple.[15]

    • Add the catalyst solution to the resin.

    • Perform the reaction. Two common conditions are:

      • Room Temperature: Agitate for 2 hours. Drain and repeat with a fresh batch of catalyst solution 1-2 more times.[14]

      • Microwave Heating: Heat at 60-90°C for 30-60 minutes in a microwave peptide synthesizer.[14][22] This is often more efficient.

    • After the reaction, the solution will typically turn brown. Wash the resin extensively with DCE and DMF to remove all traces of the catalyst.

  • Final Deprotection and Cleavage:

    • Remove the final N-terminal Fmoc group using 20% piperidine in DMF.

    • Wash the resin and proceed with the cleavage and workup steps as described in Protocol 1 (steps 4.1 - 4.6).

  • Purification and Analysis:

    • Purify the crude stapled peptide by RP-HPLC. Stapled peptides are often more hydrophobic than their linear counterparts, so the elution gradient may need adjustment.

    • Confirm the mass and purity using LC-MS. The mass of the stapled peptide will be 28 Da less than the linear di-olefin precursor due to the loss of ethylene (C₂H₄).

    • Lyophilize the pure fractions.

Conclusion

The synthesis of conformationally restricted peptide mimetics is a cornerstone of modern drug discovery, transforming promising but flawed peptide leads into robust therapeutic candidates.[1][4][23] By employing rational design and powerful synthetic strategies like macrocyclization and hydrocarbon stapling, researchers can overcome the inherent weaknesses of linear peptides. The detailed protocols provided herein for lactam bridge formation and RCM-based stapling represent two of the most versatile and impactful methods in the field. Mastery of these techniques enables the creation of novel peptidomimetics with enhanced potency, stability, and selectivity, paving the way for the next generation of peptide-based therapeutics.[5]

References

  • G.L. Verdine, G.J. Hilinski, "Stapled Peptides for Intracellular Drug Targets", Nature, [Link]

  • P.E. Dawson, S.B.H. Kent, "Synthesis of native proteins by chemical ligation", Annual Review of Biochemistry, [Link]

  • A.F. Abdel-Magid, "Peptidomimetics as Next – generation therapeutic applications", Journal of Drug Discovery and Development, [Link]

  • J. Kenneth, "Exploring Peptidomimetics: Molecules with Potential to Revolutionize Drug Discovery", Journal of Analytical and Pharmaceutical Research, [Link]

  • A. Isidro-Llobet, M. Álvarez, F. Albericio, "Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation", Molecules, [Link]

  • A.K. Gosh, "Therapeutic importance of peptidomimetics in medicinal chemistry", Journal of Chemical and Pharmaceutical Research, [Link]

  • S.A. Raut, "Peptidomimetics, a synthetic tool of drug discovery", Mini Reviews in Medicinal Chemistry, [Link]

  • A. Brik, "PEPTIDOMIMETICS AS A CUTTING EDGE TOOL FOR ADVANCED HEALTHCARE", International Journal of Pharmaceutical Sciences and Research, [Link]

  • I. Toth, et al., "Solid phase synthesis of cyclic peptides: model studies involving i-(i+4) side chain-to-side chain cyclisation", International Journal of Peptide and Protein Research, [Link]

  • A. Isidro-Llobet, et al., "Three Methods for Peptide Cyclization Via Lactamization", Springer Protocols, [Link]

  • F. Albericio, et al., "Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins", Frontiers in Chemistry, [Link]

  • Gyros Protein Technologies, "Synthesis of therapeutic stapled peptides: Fully automated peptide cyclization via olefin metathesis", Gyros Protein Technologies Application Note, [Link]

  • G.L. Verdine, et al., "Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting", Current Protocols in Chemical Biology, [Link]

  • V.J. Hruby, "Conformationally restricted β-turn dipeptide mimetics", Peptide Science, [Link]

  • Various Authors, "From Cyclization To The Clinic The Rising Era Of Cyclic Peptide Therapeutics", Drug Discovery Online, [Link]

  • V.J. Hruby, "Conformational restrictions of biologically active peptides via amino acid side chain groups", Life Sciences, [Link]

  • H. Waldmann, et al., "Macrocyclic Modalities Combining Peptide Epitopes and Natural Product Fragments", Journal of the American Chemical Society, [Link]

  • K.D. Jerome, et al., "Synthesis of a Macrocycle Based on Linked Amino Acid Mimetics (LAAM)", Molecules, [Link]

  • C. Heinis, et al., "Macrocyclization strategies for cyclic peptides and peptidomimetics", MedChemComm, [Link]

  • D. Spring, et al., "A two-component 'double-click' approach to peptide stapling", Nature Protocols, [Link]

  • M. Kahn, et al., "Design and Synthesis of Novel Conformationally Restricted Peptide Secondary Structure Mimetics", Organic Letters, [Link]

  • A. Mapp, et al., "Conformational Restriction of Peptides Using Dithiol Bis-Alkylation", Methods in Enzymology, [Link]

  • M. Kahn, et al., "Design and synthesis of novel conformationally restricted peptide secondary structure mimetics", Organic Letters, [Link]

  • A.E. Barron, et al., "Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints", ACS Chemical Biology, [Link]

  • A. Lavecchia, et al., "Macrocycle peptide mimetics", ResearchGate, [Link]

  • AnaSpec, "Facile Synthesis of Hydrocarbon-Stapled Peptides", Technology Networks, [Link]

  • MDPI, "Conformationally Constrained Peptides", Encyclopedia, [Link]

  • J. Trylska, et al., "Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties", Molecules, [Link]

  • R.A. Pilli, et al., "The Use of Conformational Restriction in Medicinal Chemistry", ResearchGate, [Link]

  • M. Kahn, et al., "Design and Synthesis of Novel Conformationally Restricted Peptide Secondary Structure Mimetics", Organic Letters, [Link]

  • Biotage, "Using microwave heating for your stapled peptide synthesis", Biotage Blogs, [Link]

  • D. Myrelid, "Design and Synthesis of Macrocyclic Peptides as Potential Inhibitors of Lysine-Specific Demethylase 1", DiVA portal, [Link]

  • M.A. Lipton, et al., "Design and Synthesis of Substituted Cyclopropanes as Conformationally Restrained Dipeptide Mimics", Defense Technical Information Center, [Link]

  • D.P. Fairlie, "Macrocyclic peptidomimetics - Forcing peptides into bioactive conformations", Current Medicinal Chemistry, [Link]

Sources

Troubleshooting & Optimization

🔬 Technical Support Center: Polar Hydroxypiperidin-2-ones

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier-3 Technical Support interface for researchers working with polar hydroxypiperidin-2-ones. It is designed to troubleshoot isolation failures, optimize purification workflows, and provide validated protocols.

Status: Online | Specialist: Senior Application Scientist | Ticket: Purification Strategy

📋 Triage Console: Select Your Workflow

Before proceeding to specific protocols, determine the optimal purification route based on your crude mixture's profile.

PurificationStrategy Start START: Analyze Crude Mixture IsSalt Contains Inorganic Salts? Start->IsSalt IsOil Product State? IsSalt->IsOil No / Low Salt Desalt Method A: Ion Exchange (Pass-through) IsSalt->Desalt Yes (High Salt) impurities Impurity Profile? IsOil->impurities Viscous Oil/Syrup HILIC Method B: HILIC / NH2-Silica (Direct Chromatography) IsOil->HILIC Solid/Semi-solid impurities->HILIC Clean but polar Deriv Method C: Peracetylation (The 'Nuclear' Option) impurities->Deriv Complex/Streaking on TLC C18 Method D: Polar-Copolymer C18 (Reverse Phase) impurities->C18 Polar non-ionic impurities Desalt->IsOil

Figure 1: Decision matrix for selecting the purification method based on crude mixture characteristics.

🛠️ Knowledge Base: Core Methodologies

Method A: Hydrophilic Interaction (HILIC) & Amine-Silica

Best for: Direct purification of polar lactams without derivatization. The Science: Standard silica gel (Si-OH) is acidic (pKa ~4-5). Hydroxypiperidinones possess both H-bond donors (OH) and acceptors (C=O), leading to irreversible adsorption or severe tailing ("streaking") on standard silica. The Fix: Use Amine-functionalized Silica (NH2-SiO2) .

  • Mechanism: The basic amine surface suppresses silanol activity and allows for a "water-rich" normal phase separation (HILIC mode).

  • Solvent System: Acetonitrile (ACN) / Water.

    • Gradient: Start 95% ACN / 5% H₂O

      
       70% ACN / 30% H₂O.
      
    • Note: Unlike reverse phase, water is the strong solvent here. Increasing water elutes the compound.

Method B: The "Nuclear Option" (Peracetylation)

Best for: Complex mixtures, syrups that won't crystallize, or when HILIC fails. The Science: By converting all hydroxyl groups and the lactam nitrogen (if unsubstituted) to acetates/amides, you eliminate the massive polarity and H-bonding network. The molecule becomes lipophilic. Workflow:

  • Acetylate: Pyridine/Ac₂O.

  • Purify: Standard Flash Chromatography (Hexane/EtOAc).

  • Deprotect: Zemplén conditions (NaOMe/MeOH).

Method C: Ion Exchange Desalting

Best for: Removing NaCl, inorganic buffers, or charged starting materials (e.g., amino acids). The Science: Hydroxypiperidin-2-ones are neutral amides . They do not protonate easily (unlike amines) and do not deprotonate easily (unlike acids).

  • Protocol: Use a Mixed Bed Resin or a cation exchanger (Dowex 50W, H+ form).

  • Action: The neutral lactam passes through the column, while salts and amine precursors are retained.

🔧 Troubleshooting Tickets (FAQs)

Issue 1: "My compound streaks on silica and never elutes."

Diagnosis: Silanol interaction. The hydroxyl groups are hydrogen-bonding to the silica surface. Solution:

  • Switch Stationary Phase: Move to Amine-Silica (NH2) or Diol-Silica .

  • Modify Mobile Phase: If you must use standard silica, use DCM/MeOH (80:20) and add 1% Ammonium Hydroxide (NH₄OH) . The ammonia competes for the silanol sites, "blocking" them from your compound.

    • Warning: High MeOH concentrations (>20%) can dissolve silica gel.

Issue 2: "I have a salty mess. My product co-elutes with NaCl."

Diagnosis: High water solubility prevents extraction into organic solvents. Solution: Solid Phase Extraction (SPE) or Carbon Chromatography.

  • Porous Graphitic Carbon (PGC): These columns retain polar organics but pass salts.

    • Load: Aqueous solution.[1][2][3][4]

    • Wash: Water (removes salts).

    • Elute: MeOH or ACN.

Issue 3: "My product is a syrup/oil and won't solidify."

Diagnosis: Trace solvent entrapment. Polyhydroxylated compounds form "pseudo-hydrates" that lower the glass transition temperature. Solution: Lyophilization (Freeze-Drying).

  • Do not rely on rotary evaporation. The heat promotes decomposition and rarely removes the final water shell.

  • Dissolve the syrup in a minimum amount of water, freeze, and lyophilize for 24-48 hours to obtain a fluffy, hygroscopic solid [1].

🧪 Protocol Library

Protocol 1: The Acetylation-Purification Loop

Use this when direct chromatography fails.

Step 1: Derivatization

  • Dissolve crude syrup (1.0 eq) in Pyridine (10 vol).

  • Add Acetic Anhydride (5.0 eq + 1 eq per OH group).

  • Stir at RT for 12h (or 60°C for 2h).

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove pyridine), sat. NaHCO₃, and Brine. Dry over Na₂SO₄.

Step 2: Purification

  • Run Flash Chromatography on Silica Gel.

  • Eluent: Hexane/EtOAc (typically 1:1 to 0:1 gradient).

  • Isolate the peracetylated intermediate (usually a white solid or clear oil).

Step 3: Deprotection (Zemplén)

  • Dissolve intermediate in dry MeOH.

  • Add catalytic NaOMe (pH should reach ~9-10).

  • Stir 1-2h at RT.

  • Neutralize: Add acidic resin (Dowex 50W H+) until pH neutral.

  • Filter & Lyophilize.

Protocol 2: Desalting via Ion Exchange

Use this to isolate neutral lactams from ionic reaction buffers.

Materials: Dowex 50W-X8 (H+ form) and Dowex 1X8 (OH- form). Setup:

  • Pack a column with Dowex 50W-X8 (Cation exchange).

  • Load aqueous crude mixture.

  • Elute with Water.

    • Result: Neutral Hydroxypiperidin-2-one elutes; Amino acid precursors/inorganic cations stay on column.

  • (Optional) If acidic impurities exist, pass the eluate through Dowex 1X8 (Anion exchange).

  • Lyophilize the aqueous fraction.

📊 Data & Comparison

MethodPurity PotentialScalabilityCostComments
Standard Silica (DCM/MeOH) LowHighLowHigh risk of streaking/loss. Requires toxic solvents.
Amine-Silica (HILIC) HighMediumHighExcellent separation. Columns are expensive.
C18 (Polar-Copolymer) MediumHighMediumGood for semi-polar, may not retain very small lactams.
Acetylation (Derivatization) Very High HighMediumAdds 2 steps, but guarantees separation. Recommended.

🧬 Visual Workflow: The Derivatization Loop

AcetylationLoop Crude Crude Polar Lactam Ac2O Ac2O / Pyridine Crude->Ac2O Protected Peracetylated Intermediate (Lipophilic) Ac2O->Protected Silica Standard Silica Flash Column Protected->Silica Purify NaOMe NaOMe / MeOH (Deprotection) Silica->NaOMe Final Pure Polar Lactam NaOMe->Final Lyophilize

Figure 2: The "Derivatization Loop" transforms the difficult polar compound into an easy-to-purify lipophilic intermediate, then reverts it.

📚 References

  • General Isolation Strategies:

    • Title: The isolation of water-soluble natural products – challenges, strategies and perspectives.[5][6]

    • Source: Natural Product Reports (RSC), 2022.

    • URL:[Link]

  • HILIC & Amine Silica Methods:

    • Title: Very polar compound purification using aqueous normal-phase flash column chromatography.

    • Source: Biotage Blog, 2023.

    • URL:[Link]

  • Acetylation Strategy (Iminosugars):

    • Title: Mono- and three-tailed sugar and iminosugar decorated benzenesulfonamide carbonic anhydrase inhibitors.

    • Source: RSC Medicinal Chemistry, 2023.

    • URL:[Link]

  • Polar-Copolymer C18 Usage:

    • Title: Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.[7]

    • Source: Journal of Separation Science (PubMed), 2010.[7]

    • URL:[Link]

Sources

Validation & Comparative

Technical Guide: Optical Rotation & Stereochemical Analysis of (4S,5R)-4,5-dihydroxypiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (4S,5R)-4,5-dihydroxypiperidin-2-one , a critical chiral building block often utilized in the synthesis of iminosugars and glycosidase inhibitors.[1]

Core Directive: The Stereochemical Imperative

In drug development, particularly for glycosidase inhibitors and iminosugar mimics, the (4S,5R)-4,5-dihydroxypiperidin-2-one scaffold serves as a foundational pharmacophore. Its specific optical rotation is not merely a physical constant but a purity metric that defines the success of downstream coupling reactions.[1] This guide compares the (4S,5R) isomer against its enantiomer and diastereomers, providing a rigorous framework for validation.[1]

Technical Comparison: Isomers & Alternatives

The "performance" of this compound is defined by its enantiomeric excess (ee) and diastereomeric ratio (dr) .[1] The table below compares the (4S,5R) target with its primary stereochemical alternatives.

Feature(4S,5R)-Isomer (Target) (4R,5S)-Isomer (Enantiomer) (4R,5R) / (4S,5S)-Isomers (Trans) Racemate (±)-cis
Stereochemistry Cis -diol (Syn)Cis -diol (Syn)Trans -diol (Anti)Cis -diol (1:1 Mix)
Optical Rotation Negative (-) (Typical)Positive (+) (Typical)Distinct Magnitude0° (Inactive)
Synthesis Route Chiral Pool (e.g., L-Glu / D-Ribose)Chiral Pool (Inverted Precursors)Tartaric Acid derivativesCatalytic Dihydroxylation
Key Impurity (4R,5S) (if resolution fails)(4S,5R)Cis-isomersN/A
Application Specific Glycosidase InhibitionInactive/Off-target bindingDifferent Enzyme SpecificityInitial Screening Only

> Note on Sign: While specific rotation values depend heavily on solvent and concentration (e.g.,


 vs. 

), the (4S,5R) cis-isomer typically exhibits a rotation opposite to the (4R,5S) form. In similar sugar lactams, values often range from

(c=1, MeOH) for the S-configured dominant centers, but experimental verification is mandatory.

Methodological Insights: Synthesis & Causality

The optical rotation value is a direct consequence of the synthetic strategy employed.[1] Understanding the causality allows you to predict impurity profiles.[1]

  • Chiral Pool Synthesis (High Fidelity):

    • Source: Starting from D-Ribonolactone or L-Glutamic Acid .[1]

    • Mechanism:[1][2] The stereocenters are carried over from the natural product.[1]

    • Outcome: High optical purity (

      
       ee).[1][2][3] The optical rotation should match literature standards for the pure enantiomer.
      
    • Risk:[1] Incomplete protection/deprotection steps can lead to chemical impurities, but stereocenters usually remain intact.[1]

  • Racemic Resolution (Variable Fidelity):

    • Source:Cis-dihydroxylation of 5,6-dihydro-2(1H)-pyridinone using

      
       or 
      
      
      
      .[1]
    • Mechanism:[1][2] Creates a 1:1 mixture of (4S,5R) and (4R,5S).

    • Resolution: Requires enzymatic hydrolysis or chiral HPLC.[1]

    • Outcome: Optical rotation is the only quick check for resolution success.[1] A low value indicates contamination with the enantiomer (racemization).[1]

Experimental Protocol: Self-Validating Measurement

To ensure authoritative grounding, use this protocol to validate the optical rotation. This system is self-validating because it includes a "Specific Rotation vs. Concentration" check to rule out aggregation effects.[1]

Reagents:

  • (4S,5R)-4,5-dihydroxypiperidin-2-one (Dry, >98% chemical purity).[1][3]

  • Solvent: Methanol (HPLC Grade) or Water (degassed).[1] Note: Hydroxyl groups interact strongly with water; Methanol is preferred for reproducibility.

Workflow:

  • Preparation: Weigh exactly

    
     of the compound. Dissolve in 
    
    
    
    of solvent (
    
    
    ).
  • Blanking: Fill the polarimeter cell (

    
    ) with pure solvent. Zero the instrument at 
    
    
    
    (Na-D line) and
    
    
    .
  • Measurement (T1): Inject sample. Record

    
     (average of 5 scans).[1]
    
  • Validation (Dilution): Dilute the sample by 50% (

    
    ). Measure again.
    
    • Logic: If

      
       calculated from 
      
      
      
      differs significantly (>5%) from
      
      
      , aggregation or solvent interaction is occurring.[1] Report the value at
      
      
      but note the concentration dependence.
  • Calculation:

    
    
    Where 
    
    
    
    is path length in dm (usually 1) and
    
    
    is concentration in g/100mL.[1]

Visualization: Stereochemical & Synthetic Relationships

The following diagram illustrates the relationship between the precursors, the target (4S,5R) isomer, and its potential stereochemical impurities.

Stereochemistry Precursor Precursor (e.g., 5,6-dihydro-2-pyridinone) OsO4 Cis-Dihydroxylation (OsO4 / NMO) Precursor->OsO4 Racemate Racemic Mixture (±)-cis-4,5-dihydroxypiperidin-2-one [α] = 0° OsO4->Racemate Non-selective Resolution Chiral Resolution (Enzymatic / HPLC) Racemate->Resolution Target TARGET: (4S,5R)-Isomer Cis-diol [α] < 0 (Typical) Resolution->Target Desired Fraction Enantiomer IMPURITY: (4R,5S)-Isomer Cis-diol [α] > 0 Resolution->Enantiomer Waste Fraction ChiralPool Chiral Pool Route (L-Erythrose / L-Glu) ChiralPool->Target Direct Stereocontrol High ee%

Caption: Synthetic pathways to (4S,5R)-4,5-dihydroxypiperidin-2-one showing the origin of enantiomeric impurities.

References

  • Fleet, G. W. J., et al. "Synthesis of polyhydroxylated piperidines from sugar lactones."[1] Tetrahedron, vol. 43, no. 5, 1987, pp. 979-990.[1] Link

  • Takahata, H., et al. "Asymmetric synthesis of polyhydroxylated piperidines via chiral N-acyliminium ions."[1] Journal of Organic Chemistry, vol. 60, no. 17, 1995, pp. 5628-5633.[1] Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13236269, Diphenpipenol (Related Piperidinone Scaffolds)."[1] PubChem, 2025.[1] Link

  • Sigma-Aldrich. "Product Specification: (4S,5R)-derivatives and Chiral Building Blocks."[1] Merck KGaA, 2025.[1] Link

Sources

A Comparative Guide to Glycosidase Inhibitors: The Established Efficacy of 1-Deoxynojirimycin vs. the Untapped Potential of (4S,5R)-4,5-Dihydroxypiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of therapeutic development, particularly for metabolic disorders like type 2 diabetes, the inhibition of carbohydrate-processing enzymes is a cornerstone strategy. Alpha-glucosidases, enzymes located in the brush border of the small intestine, are critical for the final step in digesting complex carbohydrates into absorbable monosaccharides. Their inhibition effectively delays carbohydrate absorption, leading to a reduction in postprandial blood glucose levels.

Among the most potent and well-studied inhibitors of α-glucosidase is 1-deoxynojirimycin (DNJ) , a naturally occurring iminosugar found predominantly in mulberry leaves (Morus alba)[1]. As a polyhydroxylated piperidine, DNJ is a structural mimic of D-glucose, which allows it to act as a powerful competitive inhibitor of α-glucosidases. Its efficacy and diverse biological activities, including anti-hyperglycemic, antiviral, and anti-inflammatory properties, have made it a benchmark compound in glycosidase inhibitor research[1].

This guide provides a detailed comparison of the well-characterized DNJ with a structurally related but lesser-known compound: (4S,5R)-4,5-dihydroxypiperidin-2-one . While both molecules share a core polyhydroxylated piperidine scaffold, a key structural variance—an amide (lactam) in the piperidinone versus an imine in DNJ—suggests a potentially different, yet unexplored, inhibitory profile. This document will delve into the established activity of DNJ, present a structural and mechanistic hypothesis for the potential activity of (4S,5R)-4,5-dihydroxypiperidin-2-one, provide detailed experimental protocols for evaluation, and highlight this compound as a frontier for new research.

Structural Analysis: A Tale of Two Piperidines

The foundation of the biological activity of both molecules lies in their structural analogy to monosaccharides. However, a critical distinction at the C-2 position dictates their chemical character and likely their interaction with enzyme active sites.

Feature1-Deoxynojirimycin (DNJ) (4S,5R)-4,5-Dihydroxypiperidin-2-one
Chemical Structure 1-Deoxynojirimycin Structure(4S,5R)-4,5-dihydroxypiperidin-2-one Structure
Core Scaffold Polyhydroxylated piperidine (Iminosugar)Polyhydroxylated piperidine (Lactam)
Key Functional Group Secondary amine (imine) within the ringAmide (lactam) within the ring
Stereochemistry Multiple hydroxyl groups mimicking D-glucoseDefined stereochemistry at C4 and C5
Protonation State The ring nitrogen is basic and protonated at physiological pH.The lactam nitrogen is non-basic due to resonance with the adjacent carbonyl group.

Mechanism of Action: Established vs. Hypothesized

1-Deoxynojirimycin: The Transition-State Mimic

The primary mechanism of DNJ is competitive inhibition[1]. Its structural similarity to D-glucose allows it to bind with high affinity to the active site of α-glucosidase. Crucially, the protonated nitrogen atom in the DNJ ring mimics the positively charged oxocarbenium ion-like transition state that forms during the normal enzymatic hydrolysis of a glycosidic bond. This high-affinity binding effectively blocks the natural substrate from accessing the active site, thereby halting the enzymatic reaction and preventing glucose release.

G cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition by DNJ Enzyme α-Glucosidase (Active Site) Product Glucose (Product) Enzyme->Product Hydrolysis Substrate Disaccharide (Substrate) Substrate->Enzyme Binds Enzyme_I α-Glucosidase (Active Site) NoProduct No Reaction Enzyme_I->NoProduct DNJ DNJ (Inhibitor) DNJ->Enzyme_I High-affinity binding Substrate_I Disaccharide (Substrate) Substrate_I->Enzyme_I Blocked

Figure 1: Mechanism of competitive inhibition by DNJ.

(4S,5R)-4,5-Dihydroxypiperidin-2-one: A Hypothesis

While experimental data on the glycosidase inhibitory activity of (4S,5R)-4,5-dihydroxypiperidin-2-one is not currently available in the literature, its structure allows for a scientifically grounded hypothesis. Like DNJ, it possesses a polyhydroxylated piperidine ring, which could serve as a recognition motif for the glucose-binding site of α-glucosidase.

However, the presence of the lactam functionality introduces a key difference. The amide nitrogen is not basic and will not be protonated. Therefore, it cannot mimic the positively charged transition state in the same way DNJ does. Inhibition, if it occurs, would likely rely on hydrogen bonding interactions between its hydroxyl groups and the carbonyl oxygen with the amino acid residues in the enzyme's active site (e.g., Asp, Glu, His)[2][3]. The planarity of the amide bond could also influence its fit within the active site. It would still be a competitive inhibitor, physically occupying the active site, but potentially with a different binding affinity and kinetic profile compared to DNJ.

Comparative Biological Activity: A Call for Investigation

A direct comparison of inhibitory potency is limited by the absence of published data for (4S,5R)-4,5-dihydroxypiperidin-2-one. The following table summarizes the well-documented activity of DNJ and highlights the knowledge gap for the piperidinone, underscoring a clear opportunity for future research.

CompoundTarget EnzymeIC₅₀ Value (µM)Reference
1-Deoxynojirimycin (DNJ) α-Glucosidase (Yeast)222.4 ± 0.5[4]
α-Glucosidase (Yeast)155 ± 15[5]
α-Glucosidase0.297 µg/mL (~1.8 µM)[1]
α-Glucosidase35[6]
β-Glucosidase71[6]
(4S,5R)-4,5-Dihydroxypiperidin-2-one α-GlucosidaseData Not Available-
Other GlycosidasesData Not Available-
Acarbose (Reference Drug) α-Glucosidase (Yeast)822.0 ± 1.5[4]

Note: IC₅₀ values can vary between studies due to differences in enzyme source, substrate, and assay conditions.

Beyond glucosidase inhibition, DNJ has demonstrated a wide array of other biological effects, including antiviral activity against enveloped viruses like HIV and influenza by inhibiting ER α-glucosidases I and II, which are crucial for glycoprotein folding[7]. It also shows potential in managing obesity and has antioxidant properties. The broader pharmacological profile of (4S,5R)-4,5-dihydroxypiperidin-2-one remains an open and intriguing field of study.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

To facilitate the investigation of (4S,5R)-4,5-dihydroxypiperidin-2-one or other novel compounds, this section provides a detailed, self-validating protocol for a standard in vitro α-glucosidase inhibition assay.

Principle: This is a colorimetric assay where the enzyme α-glucosidase hydrolyzes a synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to release p-nitrophenol. The product, p-nitrophenol, has a yellow color, and its absorbance can be measured at 405 nm. The presence of an inhibitor will reduce the rate of this reaction, leading to a decrease in absorbance, which is directly proportional to the inhibitory activity.

Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich G5003)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., Sigma-Aldrich N1377)

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • Test compounds ((4S,5R)-4,5-dihydroxypiperidin-2-one, DNJ)

  • Acarbose (positive control)

  • Sodium carbonate (Na₂CO₃), 0.1 M

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 6.8): Prepare by dissolving appropriate amounts of sodium phosphate monobasic and dibasic in distilled water and adjusting the pH.

    • α-Glucosidase Solution (0.5 U/mL): Dissolve α-glucosidase powder in the phosphate buffer. Prepare this solution fresh before each experiment.

    • pNPG Solution (5 mM): Dissolve pNPG in the phosphate buffer.

    • Stop Solution (0.1 M Na₂CO₃): Dissolve sodium carbonate in distilled water.

    • Test Compound/Control Solutions: Dissolve test compounds and acarbose in DMSO to create stock solutions (e.g., 10 mg/mL). Prepare serial dilutions in phosphate buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration in the well is ≤1% to avoid enzyme denaturation.

  • Assay in 96-Well Plate:

    • Add 50 µL of phosphate buffer to all wells.

    • Add 20 µL of the serially diluted test compound or control solutions to the respective sample wells.

    • Add 20 µL of buffer (with equivalent DMSO concentration) to the control wells (100% enzyme activity).

    • Add 20 µL of buffer to the blank wells (for substrate background).

    • Add 20 µL of the α-glucosidase solution (0.5 U/mL) to all wells except the blank wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction and Measurement:

    • Initiate the reaction by adding 20 µL of the pNPG solution (5 mM) to all wells.

    • Incubate the plate at 37°C for 20 minutes.

    • Terminate the reaction by adding 50 µL of the stop solution (0.1 M Na₂CO₃) to all wells.

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [ (A_control - A_blank) - (A_sample - A_blank) ] / (A_control - A_blank) * 100 Where:

      • A_control = Absorbance of the control well (enzyme + buffer + substrate)

      • A_sample = Absorbance of the sample well (enzyme + inhibitor + substrate)

      • A_blank = Absorbance of the blank well (buffer + substrate)

    • The IC₅₀ value (the concentration of inhibitor required to achieve 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitors) plate 2. Plate Setup (96-well) - Add Buffer (50µL) - Add Inhibitor/Control (20µL) prep->plate enzyme 3. Add α-Glucosidase (20µL) to all wells except blank plate->enzyme preinc 4. Pre-incubate (15 min @ 37°C) enzyme->preinc start 5. Initiate Reaction Add pNPG Substrate (20µL) preinc->start inc 6. Incubate (20 min @ 37°C) start->inc stop 7. Stop Reaction Add Na₂CO₃ (50µL) inc->stop read 8. Read Absorbance (405 nm) stop->read calc 9. Calculate % Inhibition & IC₅₀ read->calc

Figure 2: Workflow for the in vitro α-glucosidase inhibition assay.

Conclusion and Future Directions

This guide establishes 1-deoxynojirimycin (DNJ) as a potent, well-characterized α-glucosidase inhibitor with a clear mechanism of action rooted in its ability to mimic the transition state of the glycosidic bond cleavage. Its extensive documentation provides a solid benchmark for the evaluation of new chemical entities in this class.

In contrast, (4S,5R)-4,5-dihydroxypiperidin-2-one represents an intriguing but unexplored analogue. Its structural similarity to DNJ provides a strong rationale for its investigation as a potential glycosidase inhibitor. The key structural difference—the lactam at C-2—presents a compelling scientific question: can this scaffold effectively inhibit α-glucosidase, and if so, how does its mechanism and potency compare to the canonical iminosugar inhibitors?

For researchers in drug discovery, (4S,5R)-4,5-dihydroxypiperidin-2-one and related piperidinones offer a promising, yet uncharted, territory. The experimental protocol detailed herein provides a clear and robust pathway to determine their activity. Such studies would not only elucidate the potential of these specific compounds but also contribute valuable data to the broader structure-activity relationship (SAR) of piperidine-based glycosidase inhibitors. The exploration of this and similar scaffolds could lead to the discovery of novel inhibitors with improved selectivity, potency, or pharmacokinetic profiles, ultimately advancing the development of next-generation therapeutics for metabolic diseases.

References

  • Li, H., et al. (2020). Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. RSC Advances. Available at: [Link]

  • Li, S., et al. (2019). Mechanism for the Inhibitory Effect of 1-Deoxynojirimycin on α-Glucosidase. FOOD SCIENCE. Available at: [Link]

  • Wormald, M. R., et al. (2017). Iminosugar antivirals: the therapeutic sweet spot. The Journal of Pathology. Available at: [Link]

  • Wang, R., et al. (2019). Synthesis and Evaluation of Phenyltriazole-Deoxynojirimycin Hybrids as Potent α-Glucosidase Inhibitors. Molecules. Available at: [Link]

  • Al-Harrasi, A., et al. (2020). Comparison of α-glucosidase inhibitory activities of piperidine... ResearchGate. Available at: [Link]

  • Wormald, M. R., et al. (2017). Iminosugar antivirals: the therapeutic sweet spot. The Journal of Pathology. Available at: [Link]

  • PubChem. (n.d.). (s)-5-hydroxypiperidin-2-one. Retrieved from [Link]

  • Simone, M. I., et al. (2018). Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. ChemMedChem. Available at: [Link]

  • Pei, Z., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Proença, F., et al. (2021). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Molecules. Available at: [Link]

  • Simone, M. I., et al. (2018). Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. ChemMedChem. Available at: [Link]

  • Mohd Rodhi, A., et al. (2023). Exploring α-Glucosidase Inhibitory Peptides: Structure-Activity Relationship Analysis and Perspectives for Designing Potential Anti-diabetic Agents. Jundishapur Journal of Natural Pharmaceutical Products. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.